Diethyl 2-hydroxypentanedioate

OAT1 transporter renal clearance odorant pharmacokinetics

Diethyl 2-hydroxypentanedioate (CAS 69134-53-8), also known as diethyl 2-hydroxyglutarate or 2-hydroxyglutaric acid diethyl ester, is a diester of 2-hydroxyglutaric acid with molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol. It belongs to the fatty acid ester class and is formally derived from the condensation of both carboxy groups of 2-hydroxyglutaric acid with two molecules of ethanol.

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
CAS No. 69134-53-8
Cat. No. B008374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-hydroxypentanedioate
CAS69134-53-8
SynonymsDiethyl2-hydroxyglutarate,2-Hydroxyglutaricaciddiethylester; Diethyl2-hydroxyglutarate; 2-Hydroxyglutaric acid diethyl ester; Pentanedioic acid, 2-hydroxy-, diethyl ester; Pentanedioic acid, 2-hydroxy-, 1,5-diethyl ester; Diethyl 2-hydroxypentanedioate
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OCC)O
InChIInChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3
InChIKeyDYLHSDCNOUDICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Hydroxypentanedioate (CAS 69134-53-8): Procurement-Grade Chemical Identity and Baseline Properties


Diethyl 2-hydroxypentanedioate (CAS 69134-53-8), also known as diethyl 2-hydroxyglutarate or 2-hydroxyglutaric acid diethyl ester, is a diester of 2-hydroxyglutaric acid with molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol [1]. It belongs to the fatty acid ester class and is formally derived from the condensation of both carboxy groups of 2-hydroxyglutaric acid with two molecules of ethanol [2]. The compound is classified as a metabolite in ChEBI (CHEBI:87295) and is functionally related to 2-hydroxyglutaric acid [3]. It exists as a racemic mixture unless otherwise specified, with enantiopure (R)- and (S)-forms available under separate CAS numbers (e.g., CAS 69556-79-2 for the (R)-enantiomer) [4]. Commercial specifications typically cite purity of ≥90% to ≥98%, with the compound supplied as a colorless to light brown oil .

Why Generic Substitution of Diethyl 2-Hydroxypentanedioate with In-Class Analogs Is Not Scientifically Justifiable


Diethyl 2-hydroxypentanedioate occupies a structurally specific niche among glutarate-derived diesters. The presence and position of the hydroxyl group at the α-carbon (C-2) fundamentally alters physicochemical properties relative to its regioisomer (diethyl 3-hydroxyglutarate), its non-hydroxylated analog (diethyl glutarate), and its free acid form (2-hydroxyglutaric acid) . These structural differences translate into quantifiable divergences in boiling point, density, lipophilicity (logP), transporter affinity, and synthetic accessibility that preclude simple interchangeability . Critically, the compound's unique combination of a chiral α-hydroxy center flanked by two ethyl ester groups makes it a privileged intermediate for enantioselective synthesis of γ-lactone natural product building blocks, a role that neither the 3-hydroxy regioisomer nor dimethyl homologs can replicate with comparable stereochemical fidelity [1]. The quantitative evidence presented below demonstrates that each substitution decision carries measurable consequences for experimental outcomes.

Quantitative Differentiation Evidence for Diethyl 2-Hydroxypentanedioate (CAS 69134-53-8) Against Closest Analogs


OAT1 Transporter Affinity: Moderate vs. High-Affinity Substrates Among Short-Chain Carboxylate Esters

In a head-to-head panel of odorant molecules screened against human OAT1, diethyl 2-hydroxyglutarate (69134-53-8) exhibited an OAT1 Ki of 369 µM, positioning it as a moderate-affinity OAT1 substrate [1]. By contrast, the comparator heptanoate displayed a Ki of 16.7 µM (22-fold higher affinity), octanoic acid a Ki of 5.41 µM (68-fold higher), and 2-ethylhexanoate a Ki of 57 µM (6.5-fold higher) [1]. Propanoic acid, a structurally simpler monocarboxylate, showed an IC₅₀ of 8,180 µM (22-fold weaker) [1]. This moderate-affinity profile means that diethyl 2-hydroxyglutarate occupies a distinct kinetic tier—neither a high-affinity competitor for renal OAT1 clearance pathways like heptanoate, nor a weak substrate like propanoate—making it preferentially useful for experimental designs requiring controlled, intermediate transporter engagement.

OAT1 transporter renal clearance odorant pharmacokinetics organic anion transport

Regioisomeric Differentiation: α-Hydroxy (C-2) vs. β-Hydroxy (C-3) Glutarate Diester Physical Properties

The α-hydroxy regioisomer (diethyl 2-hydroxypentanedioate, CAS 69134-53-8) and the β-hydroxy regioisomer (diethyl 3-hydroxyglutarate, CAS 32328-03-3) share the identical molecular formula (C₉H₁₆O₅) and molecular weight (204.22 g/mol) yet exhibit substantially different physical properties, enabling unambiguous procurement and quality verification . The 2-hydroxy isomer has a boiling point of 128-130 °C at 5 Torr (estimated 291 °C at 760 mmHg) and a density of 1.1527 g/cm³ at 30 °C . In contrast, the 3-hydroxy isomer shows a boiling point of 156-157 °C at 23 mmHg and a density of 1.103 g/mL at 25 °C . The 2-hydroxy isomer also has a predicted XLogP3 of 0.4, reflecting its distinct hydrogen-bonding environment relative to the 3-hydroxy analog [1]. These differences prevent accidental regioisomer cross-substitution and provide clear orthogonal analytical handles (GC retention time, density, refractive index) for identity confirmation.

regioisomer separation physical property differentiation process chemistry quality control

Enantioselective Synthesis Accessibility: 97-98% ee via Whole-Cell Biotransformation of Diethyl 2-Oxoglutarate

Diethyl 2-hydroxypentanedioate is directly accessible in high enantiomeric purity via the whole-cell biotransformation of the prochiral precursor diethyl 2-oxoglutarate using Rhodotorula minuta [1]. This method delivers nearly 100% conversion with 97-98% enantiomeric excess (ee) of the (S)-form [1]. By comparison, when longer alkoxy chain 2-oxoglutarate esters (beyond ethyl) are used as substrates, the reaction pathway shifts—the corresponding 4-hydroxybutyric esters are obtained instead, via a competing hydrolysis-decarboxylation-reduction cascade [1]. This means that the diethyl ester specifically is the optimal substrate for accessing chiral 2-hydroxydiesters with high ee via this biocatalytic route. Furthermore, both the (R)- and (S)-enantiomers are commercially available as discrete catalog items (e.g., CAS 69556-79-2 for (R)-diethyl 2-hydroxyglutarate, CAS 55094-99-0 for (S)-diethyl 2-hydroxyglutarate), enabling procurement of enantiopure material for asymmetric synthesis without requiring in-house resolution [2].

chiral building block enantioselective synthesis biotransformation γ-lactone precursors

Lipophilicity Differentiation from Free Acid: logP Shift of ~2 Units Enables Membrane Permeability Tuning

Conversion of the free diacid (2-hydroxyglutaric acid) to its diethyl ester produces a dramatic shift in lipophilicity. 2-Hydroxyglutaric acid has an experimental logP of -1.45 (and an AlogP of -0.70), classifying it as highly hydrophilic with negligible passive membrane permeability . In contrast, diethyl 2-hydroxypentanedioate has a predicted XLogP3 of 0.4 and an estimated logP of 0.92 [1][2]. This represents a logP increase of approximately 1.85 to 2.37 units—corresponding to a ~70- to ~230-fold increase in octanol-water partition coefficient. As a class-level inference, diesterification of α-hydroxy dicarboxylic acids consistently elevates logP into the range associated with favorable passive diffusion across biological membranes (logP 0-3) while retaining the latent functionality for esterase-mediated hydrolysis to release the parent acid [3]. The water solubility remains substantial at an estimated 41.1 g/L (ALOGPS) and 69.05 g/L (WSKOW estimate), ensuring aqueous handling compatibility despite the increased lipophilicity [4].

prodrug design lipophilicity logP membrane permeability bioavailability

Odor Profile Divergence: Cotton Candy/Caramellic Note vs. In-Class Fruity or Pungent Esters

Diethyl 2-hydroxypentanedioate possesses a distinctive odor profile described as 'cotton candy' and 'caramellic' at 100% concentration, with medium odor strength [1]. This differentiates it from structurally proximate glutarate esters: diethyl glutarate (the non-hydroxylated analog) is described as 'fruity, berry, winey' [2], while diethyl succinate (the C4 homolog) is 'faint, pleasant, fruity' [2]. The hydroxyl group at the α-position is critical in modulating the odor character from generic fruity/ester notes toward sweet, caramelized descriptors. This compound is categorized under 'natural substances and extractives' and registered in the Flavornet database of aroma compounds [3], yet it carries a specific usage restriction: the Good Scents Company recommendation states 'not for fragrance use,' indicating a curated regulatory boundary that distinguishes it from fragrance-approved glutarate esters [4]. It is not explicitly listed as FEMA GRAS in the United States nor listed under EU Regulation (EC) No 1334/2008, further constraining its application scope relative to approved flavoring esters [5].

flavor chemistry odor profiling sensory differentiation quality specification

Validated Application Scenarios for Diethyl 2-Hydroxypentanedioate (CAS 69134-53-8) Based on Quantitative Differentiation Evidence


Renal Transporter Pharmacophore Modeling: OAT1 Substrate with Intermediate Affinity (Ki = 369 µM)

Diethyl 2-hydroxypentanedioate serves as a calibrated moderate-affinity probe for OAT1 transporter pharmacophore studies. Its Ki of 369 µM places it in a distinct affinity tier between high-affinity substrates like octanoic acid (Ki = 5.41 µM) and weak substrates like propanoic acid (IC₅₀ = 8,180 µM) [1]. This intermediate engagement makes it particularly useful for constructing pharmacophore hypotheses where neither transporter saturation nor negligible binding is desired, and for validating computational models of OAT1 substrate recognition across a continuous affinity spectrum. The compound's diester structure also distinguishes it from the monocarboxylate odorants typically used in such panels, adding a dicarboxylate ester chemotype to the OAT1 substrate diversity map [1].

Chiral Building Block for γ-Lactone Natural Product Synthesis via Biocatalytic Route

The diethyl ester of 2-oxoglutaric acid is the preferred substrate for Rhodotorula minuta-mediated enantioselective reduction, yielding (S)-diethyl 2-hydroxypentanedioate with 97-98% ee at near-quantitative conversion [2]. Longer-chain dialkyl 2-oxoglutarates fail to produce the corresponding 2-hydroxydiesters under identical conditions, instead generating 4-hydroxybutyric esters through a competing pathway [2]. This establishes the diethyl ester as the optimal substrate for accessing chiral 2-hydroxyglutarate diester intermediates, which can be cyclized to enantiopure γ-lactone building blocks (e.g., (R)-(-)-tetrahydro-5-oxo-2-furancarboxylic acid ethyl ester) used in natural product total synthesis [3]. Both enantiomers are available as discrete commercial products, enabling procurement of the specific stereoisomer required for a given synthetic sequence [3].

Prodrug Design Requiring Controlled Lipophilicity for Intracellular 2-Hydroxyglutarate Delivery

The diethyl ester form provides a logP increase of approximately 1.85-2.37 units relative to the parent 2-hydroxyglutaric acid (logP -1.45), shifting the compound into a lipophilicity range (XLogP3 = 0.4; est. logP = 0.92) compatible with passive membrane diffusion [4]. With water solubility remaining high at 41-69 g/L, the compound maintains aqueous handling compatibility while acquiring the membrane permeability absent in the free diacid [4]. This profile is particularly relevant for cell-based studies investigating the biological effects of 2-hydroxyglutarate (e.g., in cancer metabolism research involving mutant IDH enzymes), where the ester prodrug can cross the cell membrane and undergo intracellular esterase cleavage to release the active 2-hydroxyglutarate payload—a delivery strategy not achievable with the membrane-impermeable free acid [4].

Specialty Flavor Research Ingredient with Cotton Candy/Caramellic Note and Defined Regulatory Boundary

For flavor chemistry research focused on sweet, caramelized odor notes, diethyl 2-hydroxypentanedioate offers a cotton candy/caramellic profile distinct from the generic fruity notes of non-hydroxylated glutarate esters like diethyl glutarate [5]. However, its regulatory status—explicitly 'not for fragrance use' per Good Scents Company recommendations and not listed as FEMA GRAS—means it is suitable only for research and analytical reference applications, not for commercial flavor or fragrance product formulation [5]. This defined boundary makes it a useful non-GRAS reference standard for analytical method development and sensory research, where its distinct odor character (cotton candy) and physicochemical properties differ clearly from approved glutarate esters on GC-MS or GC-olfactometry systems [6].

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